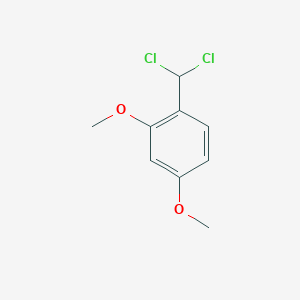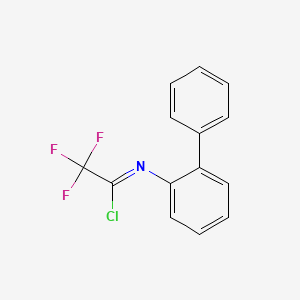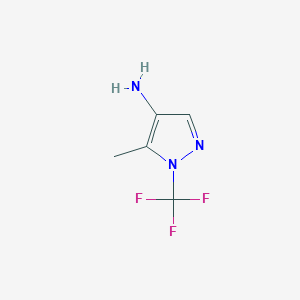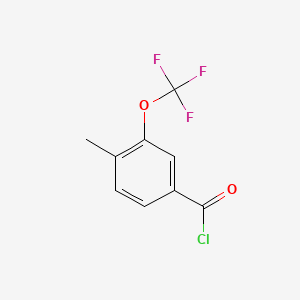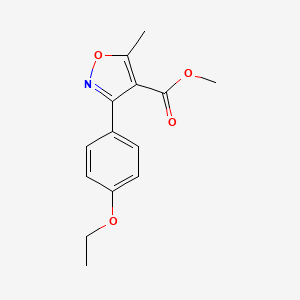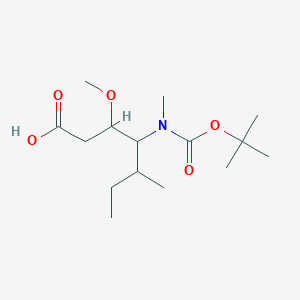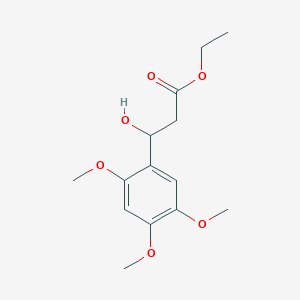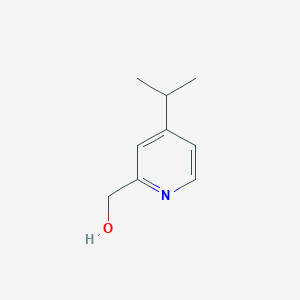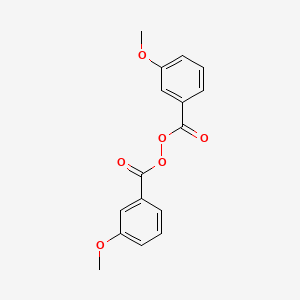
2-(Bromomethyl)-3-(cyclopropylmethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-3-(cyclopropylmethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromomethyl group at the 2-position and a cyclopropylmethoxy group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(cyclopropylmethoxy)pyridine typically involves the bromination of a suitable pyridine precursor. One common method is the bromination of 3-(cyclopropylmethoxy)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it scalable for commercial applications.
化学反应分析
Types of Reactions
2-(Bromomethyl)-3-(cyclopropylmethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reagents like LiAlH4 in tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 3-(cyclopropylmethoxy)pyridine.
科学研究应用
2-(Bromomethyl)-3-(cyclopropylmethoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(Bromomethyl)-3-(cyclopropylmethoxy)pyridine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)-5-(cyclopropylmethoxy)pyridine
- 2-(Bromomethyl)pyridine
- 3-(Bromomethyl)pyridine
Uniqueness
2-(Bromomethyl)-3-(cyclopropylmethoxy)pyridine is unique due to the presence of both a bromomethyl group and a cyclopropylmethoxy group on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC 名称 |
2-(bromomethyl)-3-(cyclopropylmethoxy)pyridine |
InChI |
InChI=1S/C10H12BrNO/c11-6-9-10(2-1-5-12-9)13-7-8-3-4-8/h1-2,5,8H,3-4,6-7H2 |
InChI 键 |
DRNIJCVOQAYODG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COC2=C(N=CC=C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


